1-(3-Bromopropyl)-2-chloro-4-fluorobenzene
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Overview
Description
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 2-chloro-4-fluorobenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the halogenated compound into less halogenated or dehalogenated derivatives.
Elimination: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of partially or fully dehalogenated compounds.
Elimination: Formation of alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include the inhibition of enzymes, disruption of cellular processes, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3-chloropropane
- 1-Bromo-3-phenylpropane
Uniqueness
1-(3-Bromopropyl)-2-chloro-4-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
Molecular Formula |
C9H9BrClF |
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Molecular Weight |
251.52 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
GQIIAFFHBJMLGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCCBr |
Origin of Product |
United States |
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